3-(2-Chlorophenyl)-4-((2-methyl-3-phenylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
Description
Properties
CAS No. |
478254-20-5 |
|---|---|
Molecular Formula |
C18H15ClN4S |
Molecular Weight |
354.9 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H15ClN4S/c1-13(11-14-7-3-2-4-8-14)12-20-23-17(21-22-18(23)24)15-9-5-6-10-16(15)19/h2-12H,1H3,(H,22,24)/b13-11+,20-12+ |
InChI Key |
WPFNBKSQDYMSEC-SUZRTUOYSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Triazole-Thione Core
The 1,2,4-triazole-5-thione scaffold is synthesized via cyclization of a thiosemicarbazide intermediate. A representative procedure involves:
Step 1: Preparation of 3-(2-Chlorophenyl)-4-Amino-1H-1,2,4-Triazole-5(4H)-Thione
-
Reaction of 2-chlorobenzohydrazide with methyl isothiocyanate in ethanol under reflux for 6–8 hours forms the corresponding thiosemicarbazide.
-
Cyclization in alkaline medium : The thiosemicarbazide is refluxed in 4N NaOH for 4–5 hours, followed by neutralization with dilute HCl to precipitate the triazole-thione.
Key Data :
Formation of the Allylideneamino Substituent
The 4-amino group of the triazole-thione undergoes condensation with 2-methyl-3-phenylpropenal to form the Schiff base.
Step 2: Condensation with 2-Methyl-3-Phenylpropenal
-
Reaction conditions : 3-(2-chlorophenyl)-4-amino-1H-1,2,4-triazole-5(4H)-thione (1 equiv) and 2-methyl-3-phenylpropenal (1.2 equiv) are refluxed in anhydrous ethanol for 8–12 hours.
-
Purification : The crude product is cooled, filtered, and recrystallized from ethanol/THF (3:1).
Key Data :
-
Characterization :
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Ethanol | 58 | 98 |
| THF | 62 | 97 | |
| Temperature | Reflux (78°C) | 60 | 98 |
| 60°C | 42 | 85 |
Ethanol and THF are optimal for balancing yield and purity. Prolonged reflux (>12 hours) reduces yield due to decomposition.
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography (Analogous Compound)
A related structure, 3-(3-chlorophenyl)-4-((2-chloro-3-phenylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione, crystallizes in the monoclinic system with a dihedral angle of 85.2° between the triazole and phenyl rings.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclization | High purity, scalable | Long reaction times (8+ hours) |
| Condensation | Modular for diverse aldehydes | Moderate yields (55–60%) |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicates that compounds similar to 3-(2-Chlorophenyl)-4-((2-methyl-3-phenylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione show enhanced activity against melanoma and breast cancer cell lines .
Case Study: Cytotoxicity Testing
A study evaluated the cytotoxicity of synthesized triazole derivatives against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicated that compounds with thione substitutions were more potent than their thiol counterparts .
Antimicrobial Properties
The triazole moiety is also recognized for its antimicrobial properties. Research has shown that derivatives of 1,2,4-triazole can inhibit the growth of various pathogens. The compound's structure suggests potential efficacy against bacteria and fungi due to its ability to interfere with microbial metabolic pathways .
Antitubercular Activity
Investigations into the antitubercular properties of triazole derivatives have revealed promising results. Compounds with similar structural features have been reported to exhibit activity against Mycobacterium tuberculosis, making them candidates for further development as antitubercular agents .
Hypoglycemic Effects
Emerging research suggests that certain triazole derivatives may possess hypoglycemic effects, which could be beneficial in managing diabetes mellitus. The mechanism likely involves modulation of glucose metabolism or insulin sensitivity .
Comparative Data Table
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-4-((2-methyl-3-phenylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit the synthesis of essential biomolecules in microorganisms. Molecular targets could include enzymes or receptors involved in critical biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Triazole-thione derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Key analogs and their differences are summarized below:
Key Trends :
- Halogen substituents (Cl, F, Br) improve lipophilicity and binding affinity to hydrophobic targets .
- Electron-withdrawing groups (e.g., -NO2, -CF3) increase acidity of the thione proton, influencing reactivity in nucleophilic substitutions .
Spectroscopic and Crystallographic Comparisons
- IR Spectroscopy : The thione (C=S) stretch appears near 1236–1511 cm⁻¹, while N-H stretches are observed at ~3176 cm⁻¹ . Allylidene-substituted analogs show additional C=N stretches at ~1600 cm⁻¹ .
- NMR Data: The methyl group in the allylidene moiety (e.g., δ1.63 ppm, J = 7.2 Hz) and aromatic protons (δ7.19 ppm) are diagnostic for structural confirmation .
- Crystallography : The C-S bond length in triazole-thiones averages 1.677 Å, consistent with the thione form rather than the thiol tautomer . The E-configuration of the C=N bond is stabilized by intramolecular hydrogen bonding .
Biological Activity
The compound 3-(2-Chlorophenyl)-4-((2-methyl-3-phenylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 350.4 g/mol. Its structural features include a triazole ring and a thione group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | 3-(2-Chlorophenyl)-4-((2-methyl-3-phenylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione |
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of triazole derivatives, including the compound . Research indicates that triazoles exhibit significant activity against various bacterial and fungal strains.
Case Study: Antimicrobial Efficacy
A study conducted on similar triazole derivatives demonstrated their effectiveness against common pathogens such as Escherichia coli , Staphylococcus aureus , and Candida albicans . The minimum inhibitory concentration (MIC) values for these compounds ranged from 31.25 to 62.5 μg/mL, indicating potent antimicrobial activity .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural modifications. For instance, substituents on the phenyl ring and variations in the thione group can significantly affect their antimicrobial potency. Compounds with electron-withdrawing groups typically demonstrate enhanced activity due to increased electrophilicity .
Antioxidant Activity
In addition to antimicrobial properties, some studies have reported antioxidant activities associated with triazole-thiol derivatives. These compounds have shown potential in scavenging free radicals and protecting cellular components from oxidative stress .
Therapeutic Applications
Given their diverse biological activities, triazole derivatives are being explored for various therapeutic applications:
- Antimicrobial Agents : Due to their effectiveness against resistant bacterial strains.
- Antioxidants : Potential use in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders.
- Antiviral Agents : Some triazoles have exhibited antiviral properties against RNA and DNA viruses .
Q & A
Basic: What are the established protocols for synthesizing 3-(2-Chlorophenyl)-4-((2-methyl-3-phenylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione?
Methodological Answer:
The synthesis typically involves a condensation reaction between a triazole-3-thione precursor and a substituted aldehyde. For example:
- Step 1: Prepare 4-amino-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione via nucleophilic substitution of hydrazine derivatives with thiourea analogs .
- Step 2: React the amino-triazole intermediate with 2-methyl-3-phenylallylidene aldehyde under acidic or basic conditions in ethanol/methanol. Use reflux for 1–2 hours to drive Schiff base formation .
- Step 3: Purify the product via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Monitor purity using TLC and melting point analysis .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- FT-IR Spectroscopy: Identify functional groups (e.g., C=S stretch at ~1,200 cm⁻¹, N-H bend at ~1,600 cm⁻¹) and confirm Schiff base formation (C=N stretch at ~1,620 cm⁻¹) .
- NMR Spectroscopy: Use and NMR to resolve aromatic protons (δ 7.0–8.5 ppm) and confirm the allylideneamino moiety (δ 6.5–7.2 ppm for vinyl protons) .
- X-ray Crystallography: Employ SHELXL (for refinement) and ORTEP-3 (for visualization) to determine molecular geometry, bond lengths, and dihedral angles. Resolve potential twinning using the WinGX suite .
Advanced: How can density functional theory (DFT) calculations optimize the molecular geometry and predict electronic properties?
Methodological Answer:
- Geometry Optimization: Use the B3LYP/6-311G(d,p) basis set to calculate ground-state molecular geometry. Compare computed bond lengths/angles with crystallographic data to validate accuracy .
- Vibrational Analysis: Simulate IR spectra using DFT and compare peak assignments with experimental data to resolve ambiguities (e.g., distinguishing C=S from C-N stretches) .
- HOMO-LUMO Analysis: Calculate frontier molecular orbitals to predict reactivity and charge-transfer interactions. A small HOMO-LUMO gap (<3 eV) suggests potential bioactivity .
Advanced: How can researchers resolve contradictions in spectral or crystallographic data interpretation?
Methodological Answer:
- Crystallographic Refinement: Use SHELXL ’s least-squares refinement to address disordered atoms or partial occupancies. Apply TWIN/BASF commands for twinned crystals .
- Spectral Overlaps: For overlapping NMR peaks, employ 2D techniques (COSY, HSQC) or variable-temperature NMR to separate signals .
- Validation Tools: Cross-check IR assignments with computational spectra (DFT) and crystallographic hydrogen-bonding networks .
Advanced: What strategies improve bioactivity through structural analogs?
Methodological Answer:
- Substituent Modification: Introduce electron-withdrawing groups (e.g., -Cl, -CF) on the phenyl ring to enhance binding to hydrophobic enzyme pockets .
- Scaffold Hybridization: Combine the triazole-thione core with pharmacophores like thiadiazole or furan to target multiple biological pathways (e.g., antimicrobial or anticancer activity) .
- Structure-Activity Relationship (SAR): Test analogs with variations in allylidene substituents (e.g., methyl vs. methoxy) to correlate steric/electronic effects with IC values .
Basic: What are the best practices for stability testing under experimental conditions?
Methodological Answer:
- Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C suggests suitability for high-temperature reactions) .
- Solubility Profiling: Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) to optimize biological assay conditions. Use sonication for poorly soluble derivatives .
- Light Sensitivity: Store samples in amber vials at –20°C if UV-Vis spectra indicate photodegradation (e.g., absorbance shifts after light exposure) .
Advanced: How to design experiments for analyzing intermolecular interactions in crystal packing?
Methodological Answer:
- Hydrogen-Bond Analysis: Use PLATON or Mercury software to map N–H···S and C–H···π interactions from crystallographic data. Calculate interaction energies with PIXEL .
- Hirshfeld Surface Analysis: Generate 2D fingerprint plots to quantify contributions of H-bonding, van der Waals, and halogen interactions to crystal stability .
- DFT-D3 Corrections: Apply dispersion-corrected DFT to model π-π stacking and assess its role in supramolecular assembly .
Advanced: What methodological challenges arise in synthesizing enantiomerically pure derivatives?
Methodological Answer:
- Chiral Resolution: Use chiral HPLC (e.g., Chiralpak IA column) or diastereomeric salt formation with L-tartaric acid to separate enantiomers .
- Asymmetric Catalysis: Employ Cu(I)-BINAP complexes to catalyze enantioselective cycloaddition during triazole formation .
- Circular Dichroism (CD): Verify enantiopurity by comparing experimental CD spectra with TD-DFT simulations .
Basic: How to troubleshoot low yields in the final condensation step?
Methodological Answer:
- Reaction Optimization: Vary solvents (e.g., DMF for polar intermediates), adjust pH (use acetic acid for acid-catalyzed Schiff base formation), or increase reaction time to 4–6 hours .
- Byproduct Identification: Use LC-MS to detect side products (e.g., hydrolyzed aldehyde) and add molecular sieves to absorb water .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or ionic liquids to enhance imine formation efficiency .
Advanced: How can molecular docking predict binding modes with biological targets?
Methodological Answer:
- Target Selection: Prioritize enzymes with known triazole sensitivity (e.g., cytochrome P450, DHFR) using phylogenetic analysis .
- Docking Workflow: Use AutoDock Vina with Lamarckian GA parameters. Set grid boxes to cover active sites (e.g., 25 ų for COX-2) .
- Validation: Compare docking poses with co-crystallized ligands (PDB: 5F1A) and perform MD simulations to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
